2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family This compound features a thieno[2,3-d]pyrimidine core with chlorine atoms at the 2 and 4 positions and an isopropyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine typically involves multiple steps starting from readily available starting materials. One common approach is the cyclization of appropriately substituted thiophenes with chlorinating agents under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to achieve the desired purity levels required for downstream applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs. These products are often used in further research or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine is structurally similar to other pyrimidine derivatives, such as 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine and 2,4-Dichloropyrimidine. These compounds share the pyrimidine core but differ in the substituents attached to the ring. The presence of the isopropyl group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.
Comparison with Similar Compounds
2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
2,4-Dichloropyrimidine
2,4-Dichloro-5-ethylthieno[2,3-d]pyrimidine
Properties
IUPAC Name |
2,4-dichloro-5-propan-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2S/c1-4(2)5-3-14-8-6(5)7(10)12-9(11)13-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWIFZKOLAALJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC2=C1C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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